molecular formula C4H5BrO5 B13986743 2-Bromo-3-hydroxybutanedioic acid CAS No. 19071-26-2

2-Bromo-3-hydroxybutanedioic acid

Cat. No.: B13986743
CAS No.: 19071-26-2
M. Wt: 212.98 g/mol
InChI Key: NBLBTAVCTSCGBU-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxybutanedioic acid is an organic compound with the molecular formula C4H5BrO5 It is a brominated derivative of malic acid, featuring both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxybutanedioic acid typically involves the bromination of malic acid. One common method is the reaction of malic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of brominating agents and solvents can be tailored to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutanedioic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 2-Oxo-3-hydroxybutanedioic acid.

    Reduction: 3-Hydroxybutanedioic acid.

    Substitution: 3-Hydroxybutanedioic acid.

Scientific Research Applications

2-Bromo-3-hydroxybutanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    3-Bromo-2-hydroxybutanedioic acid: Similar structure but with different bromination position.

    2-Chloro-3-hydroxybutanedioic acid: Chlorinated analogue with similar reactivity.

    2-Bromo-3-oxobutanedioic acid: Oxidized derivative with a carbonyl group instead of a hydroxyl group.

Uniqueness: 2-Bromo-3-hydroxybutanedioic acid is unique due to its specific bromination pattern, which imparts distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

19071-26-2

Molecular Formula

C4H5BrO5

Molecular Weight

212.98 g/mol

IUPAC Name

2-bromo-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H5BrO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10)

InChI Key

NBLBTAVCTSCGBU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)O

Origin of Product

United States

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